3-Fluoro-4-(morpholine-4-carbonyl)benzonitrile
Overview
Description
3-Fluoro-4-(4-morpholinylcarbonyl)benzonitrile is a chemical compound that features a fluorine atom, a morpholine ring, and a benzonitrile group
Preparation Methods
The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with morpholine under specific conditions. One common method includes the amination of 3-fluorobenzonitrile with morpholine in dimethyl sulfoxide (DMSO) at elevated temperatures, such as 100°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Fluoro-4-(4-morpholinylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(4-morpholinylcarbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may have applications in drug development and medicinal chemistry.
Industry: The compound can be used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(morpholine-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the binding of the compound to target molecules, leading to a specific biological or chemical effect.
Comparison with Similar Compounds
3-Fluoro-4-(4-morpholinylcarbonyl)benzonitrile can be compared with similar compounds such as:
4-Fluorobenzonitrile: A simpler compound with a similar structure but without the morpholine ring.
3-Fluorobenzonitrile: Another related compound with a fluorine atom and a benzonitrile group.
3-(Trifluoromethyl)benzonitrile: A compound with a trifluoromethyl group instead of a single fluorine atom.
The uniqueness of 3-Fluoro-4-(morpholine-4-carbonyl)benzonitrile lies in its combination of the fluorine atom, morpholine ring, and benzonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-(morpholine-4-carbonyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-11-7-9(8-14)1-2-10(11)12(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFCIOUFIXWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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